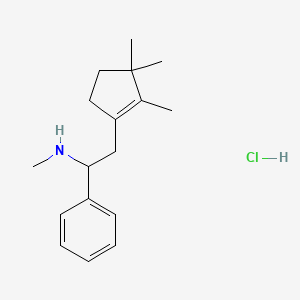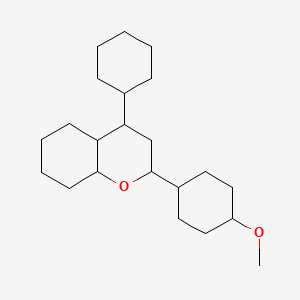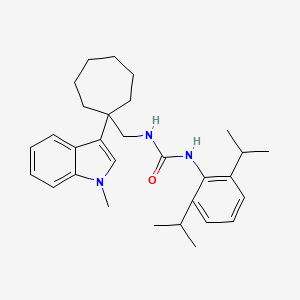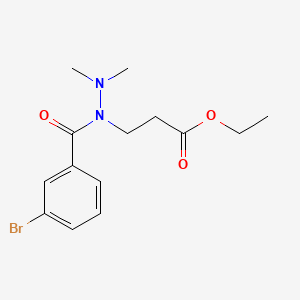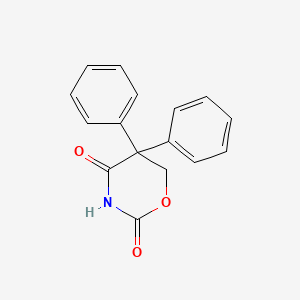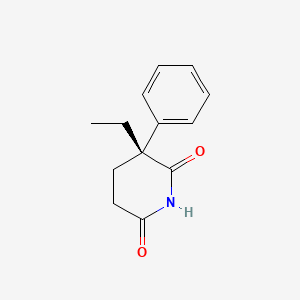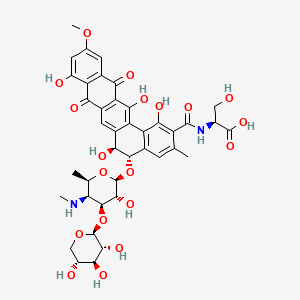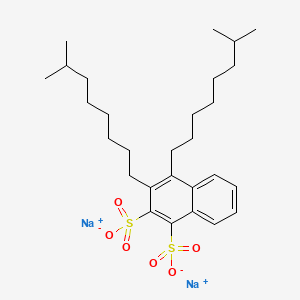
8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de N-(4'-éthoxyphénylamine-N'-acétyl)tropinium est un composé organique synthétique connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un groupe éthoxyphénylamine, un groupe acétyle et une partie chlorure de tropinium, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, biologie et médecine.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du chlorure de N-(4'-éthoxyphénylamine-N'-acétyl)tropinium implique généralement les étapes suivantes :
Formation de l'éthoxyphénylamine : L'éthoxyphénylamine est synthétisée en faisant réagir la 4-éthoxyaniline avec des réactifs appropriés dans des conditions contrôlées.
Acétylation : L'éthoxyphénylamine est ensuite acétylée en utilisant de l'anhydride acétique ou du chlorure d'acétyle en présence d'une base telle que la pyridine pour former la N-(4'-éthoxyphénylamine-N'-acétyl).
Formation du chlorure de tropinium : Le produit acétylé est ensuite mis à réagir avec le chlorure de tropinium dans des conditions spécifiques pour obtenir le composé final, le chlorure de N-(4'-éthoxyphénylamine-N'-acétyl)tropinium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu pour garantir un rendement et une pureté élevés. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont optimisées pour maximiser l'efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de N-(4'-éthoxyphénylamine-N'-acétyl)tropinium subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution, en particulier des substitutions nucléophiles, où l'ion chlorure peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles comme l'azoture de sodium ou le cyanure de potassium dans des solvants polaires.
Principaux produits
Oxydation : Formation de quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation d'azides, de cyanures ou d'autres produits substitués.
Applications de la recherche scientifique
Le chlorure de N-(4'-éthoxyphénylamine-N'-acétyl)tropinium a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du chlorure de N-(4'-éthoxyphénylamine-N'-acétyl)tropinium implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
N-Acétyl-4-benzoquinoneimine : Connue pour son rôle dans le métabolisme de l'acétaminophène et sa toxicité potentielle.
N-(4-Éthoxyphényl)acétamide : Partage des similitudes structurales mais diffère dans ses groupes fonctionnels et sa réactivité globale.
Unicité
Le chlorure de N-(4'-éthoxyphénylamine-N'-acétyl)tropinium est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
93614-57-4 |
|---|---|
Formule moléculaire |
C18H27ClN2O3 |
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-2-(3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl)acetamide;chloride |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-3-23-17-8-4-13(5-9-17)19-18(22)12-20(2)14-6-7-15(20)11-16(21)10-14;/h4-5,8-9,14-16,21H,3,6-7,10-12H2,1-2H3;1H |
Clé InChI |
UGHZRZMVTCHEBT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C[N+]2(C3CCC2CC(C3)O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


